2-(9-cyclopropyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9-cyclopropyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a purine base fused with a tetrahydroisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-cyclopropyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature settings, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the compound from by-products.
Chemical Reactions Analysis
Types of Reactions
2-(9-cyclopropyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
2-(9-cyclopropyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 2-(9-cyclopropyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the context of its application, such as its role in medicinal chemistry or biological studies.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)acetamide
- 1-(9-cyclopropyl-9H-purin-6-yl)-3-fluoropyrrolidine-3-carboxamide
- N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide
Uniqueness
2-(9-cyclopropyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural configuration, which combines a purine base with a tetrahydroisoquinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H17N5 |
---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
2-(9-cyclopropylpurin-6-yl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H17N5/c1-2-4-13-9-21(8-7-12(13)3-1)16-15-17(19-10-18-16)22(11-20-15)14-5-6-14/h1-4,10-11,14H,5-9H2 |
InChI Key |
CBPYCQSBYQKESE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC3=C2N=CN=C3N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.